![molecular formula C22H16FN3O2 B2769546 N-(3-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 932456-99-0](/img/structure/B2769546.png)
N-(3-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
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Description
N-(3-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as FOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FOA is a synthetic compound that is structurally similar to quinazoline, a naturally occurring compound found in many plants. FOA has been shown to have a number of interesting properties, including its ability to interact with certain biological pathways in the body. In
Scientific Research Applications
Analgesic and Anti-inflammatory Potential
Research has demonstrated the analgesic and anti-inflammatory activities of quinazolinyl acetamides. A study highlighted the synthesis of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among the synthesized compounds, one showed potent analgesic and anti-inflammatory activities, surpassing the reference standard diclofenac sodium, with only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimicrobial and Anticancer Activities
Another study focused on the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. These compounds were evaluated for in vitro antimicrobial (using the tube dilution technique) and anticancer (MTT assay) activities. Some compounds displayed significant antimicrobial activity comparable to standard drugs (ciprofloxacin and fluconazole), and one compound was identified with notable anticancer activity, although less potent than standard drugs (5-fluorouracil and tomudex). Molecular docking studies supported the potential of these compounds as lead structures for anticancer drug design (Mehta et al., 2019).
Structural and Fluorescence Properties
Research into the structural aspects of amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, revealed their ability to form gels or crystalline solids upon treatment with various mineral acids. These compounds, including N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, exhibited enhanced fluorescence emission at lower wavelengths than the parent compound, indicating their potential for applications in fluorescence-based detection and imaging technologies (Karmakar, Sarma & Baruah, 2007).
Neurokinin-1 Receptor Antagonist Properties
A compound with a structure incorporating N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl) demonstrated potent neurokinin-1 (NK1) receptor antagonist properties. This finding is significant for the development of new therapeutic agents targeting NK1 receptors, which are implicated in various physiological and pathological processes, including pain, depression, and emesis (Harrison et al., 2001).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c23-16-9-6-10-17(13-16)24-20(27)14-26-19-12-5-4-11-18(19)21(25-22(26)28)15-7-2-1-3-8-15/h1-13H,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJIZJSLGKYIBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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